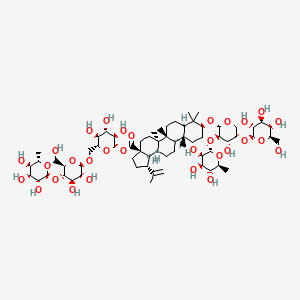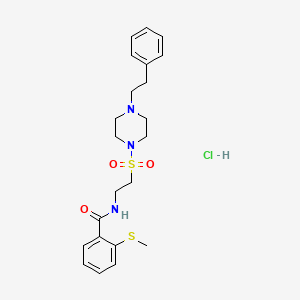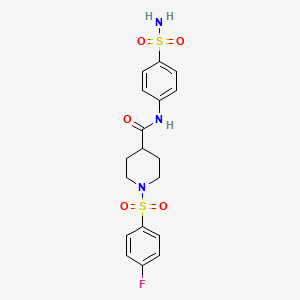
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, also known as PSB-1115, is a novel small molecule compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PSB-1115 has been shown to exhibit promising results in various scientific research studies, making it a potential candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Inhibitory Potency and Selectivity
Research on derivatives related to 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has demonstrated significant inhibitory potency and selectivity in enzyme inhibition. For instance, derivatives have been synthesized and evaluated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), showcasing remarkable potency and selectivity. The addition of nonpolar substituents to the sulfonamide nitrogen has led to inhibitors with high PNMT inhibitory potency, selectivity, and the ability to penetrate the blood-brain barrier due to their calculated log P values (Grunewald, Romero, & Criscione, 2005).
Anticonvulsant Activity
Another line of research focused on the synthesis and evaluation of derivatives for anticonvulsant activity. A study involving the synthesis of derivatives and their screening for anticonvulsant activity by maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant models highlighted the effectiveness of certain compounds. Molecular docking studies justified the pharmacological results, identifying compounds with significant effectiveness in convulsion protection, suggesting the potential of these derivatives in anticonvulsant therapies (Thakur, Deshmukh, Jha, & Kumar, 2017).
Asymmetric Synthesis
The asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, utilizing diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to various imines, represents a novel approach in the field of organic synthesis. This method has been developed as a key step in creating enantiomerically pure compounds, showcasing the versatility of related derivatives in asymmetric synthesis applications (Wünsch & Nerdinger, 1999).
Radical Cyclizations
Research into the radical cyclizations of cyclic ene sulfonamides to form stable bicyclic and tricyclic aldimines and ketimines reveals the potential of these compounds in synthesizing fused and spirocyclic imines. This process involves an initial radical cyclization producing an α-sulfonamidoyl radical, which undergoes elimination to form the imine, highlighting the method's efficiency in creating complex molecular structures under mild conditions (Zhang, Hay, Geib, & Curran, 2013).
Histone Deacetylase Inhibition
The development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors represents a significant advancement in the search for novel cancer therapeutics. These compounds, particularly potent in inhibiting HDAC and exhibiting cytotoxicity to PC-3 cells, underscore the potential of this compound derivatives in the development of new cancer treatments (Liu et al., 2015).
Eigenschaften
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-20(22-19-9-5-13-27-19)21-16-11-10-15-6-4-12-23(18(15)14-16)28(25,26)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPLZYUHFUVCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2565785.png)
![N-(5-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2565788.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2565789.png)

![3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2565794.png)
![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2565795.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide](/img/structure/B2565796.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2565797.png)


![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2565802.png)


